3-Hydroxyisovalerylcarnitine

Catalog No.
S871190
CAS No.
99159-87-2
M.F
C12H23NO5
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyisovalerylcarnitine

CAS Number

99159-87-2

Product Name

3-Hydroxyisovalerylcarnitine

IUPAC Name

(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

IGLHHSKNBDXCEY-SECBINFHSA-N

SMILES

Array

Synonyms

(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt

Canonical SMILES

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Isomeric SMILES

CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

The exact mass of the compound Hydroxyisovaleroyl carnitine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hydroxyisovalerylcarnitine (C5-OH) is an acylcarnitine that serves as a primary diagnostic biomarker for certain inborn errors of metabolism, particularly 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine metabolism.[1][2][3] It is quantitatively measured in dried blood spots, plasma, and urine, most commonly via tandem mass spectrometry (MS/MS), as a key analyte in newborn screening panels and clinical diagnostic workflows.[4][5][6] Its elevated presence is also a sensitive indicator of multiple carboxylase deficiency and marginal biotin deficiency, making it a crucial metabolite for differential diagnosis.[7][8][9]

In clinical diagnostics, accurate quantification of specific metabolites is paramount. Substituting 3-Hydroxyisovalerylcarnitine with other C5-acylcarnitines, such as its isomer isovalerylcarnitine (C5), leads to diagnostic failure.[1][10] Standard flow-injection analysis tandem mass spectrometry (FIA-MS/MS) used in high-throughput newborn screening cannot distinguish between these isobaric compounds.[11][12][13] This lack of specificity can result in the misdiagnosis of distinct metabolic disorders, as elevated isovalerylcarnitine is a marker for isovaleric acidemia, while elevated 3-hydroxyisovalerylcarnitine specifically points towards 3-MCC deficiency or other carboxylase defects.[1][14] Therefore, procuring the pure, correctly identified 3-Hydroxyisovalerylcarnitine is essential for use as a calibrator or reference standard in second-tier, confirmatory tests that use chromatographic separation (LC-MS/MS) to resolve these critical isomers.[12]

Essential for Differential Diagnosis of 3-MCC Deficiency vs. Other Organic Acidemias

The presence of elevated 3-Hydroxyisovalerylcarnitine is a specific and diagnostic marker for isolated 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. In a foundational study, plasma from a patient with 3-MCC deficiency showed high levels of this metabolite, which was sufficient for diagnosis. Critically, other conditions that may present with a hydroxy-C5-acylcarnitine were readily distinguished because they also showed abnormal elevations of other acylcarnitines, a pattern not seen in isolated 3-MCC deficiency.[1] This makes a pure 3-Hydroxyisovalerylcarnitine standard indispensable for establishing assay specificity and confirming diagnoses.[3]

Evidence DimensionDiagnostic Biomarker Profile
Target Compound DataElevated 3-Hydroxyisovalerylcarnitine is the primary, often isolated, acylcarnitine marker.
Comparator Or BaselineOther organic acidemias (e.g., multiple carboxylase deficiency) show elevation of 3-Hydroxyisovalerylcarnitine PLUS other acylcarnitines (e.g., C3 acylcarnitine).[9]
Quantified DifferenceQualitative and quantitative difference in the acylcarnitine profile allows for definitive differential diagnosis.
ConditionsAnalysis of acylcarnitine profiles in plasma or dried blood spots via tandem mass spectrometry (MS/MS).[1][3]

Procuring this specific compound is non-negotiable for clinical labs to create accurate calibrators and controls that can distinguish 3-MCC deficiency from other serious metabolic disorders.

Enables Analytical Resolution from Isobaric Interferences in Confirmatory Assays

Standard flow-injection MS/MS methods used for initial newborn screening cannot distinguish 3-Hydroxyisovalerylcarnitine from its isomers, such as isovalerylcarnitine and 2-methylbutyrylcarnitine.[11][12] This creates false positives and diagnostic ambiguity.[11] To resolve this, second-tier tests using chromatographic separation like UPLC-MS/MS are required.[10][12] For example, a UPLC-MS/MS method with a C18 column and a methanol/water gradient can achieve separation of C5-acylcarnitine isomers in a run time of less than 10 minutes.[12] Procuring a high-purity standard of 3-Hydroxyisovalerylcarnitine is a prerequisite for developing and validating these essential, higher-resolution confirmatory methods.

Evidence DimensionAnalytical Separation Method
Target Compound DataRequires chromatographic separation (e.g., UPLC) prior to MS/MS detection for unambiguous identification and quantification.
Comparator Or BaselineStandard flow-injection analysis (FIA) MS/MS detects all C5-acylcarnitine isomers as a single, unresolved signal, preventing specific diagnosis.[11][12]
Quantified DifferenceFIA-MS/MS provides zero separation, whereas UPLC-MS/MS provides baseline or near-baseline resolution of isomers.
ConditionsUPLC-MS/MS analysis of derivatized extracts from dried blood spots or plasma.[12]

This compound is essential for any laboratory needing to validate a second-tier test to confirm or rule out initial screening results, preventing misdiagnosis and unnecessary patient follow-up.

Purity-Linked Reproducibility: Required as a Standard for Biotin Deficiency Assessment

3-Hydroxyisovalerylcarnitine is a sensitive, early indicator of marginal biotin deficiency, a condition with potential health implications. In a human study where marginal biotin deficiency was induced, the mean urinary excretion of 3-Hydroxyisovalerylcarnitine increased 3.5-fold from baseline to day 28.[15] A similar study showed plasma concentrations increased approximately 3-fold.[8] The use of a pure, accurately quantified 3-Hydroxyisovalerylcarnitine standard is fundamental to the LC-MS/MS methods that detect these subtle but clinically significant changes.[15] Using a less pure standard or an incorrect isomer would make it impossible to establish the reliable reference intervals needed to assess biotin status in patient populations.

Evidence DimensionFold-Change in Biomarker Level (Biotin Deficiency)
Target Compound DataUrinary excretion increased 3.5-fold; plasma concentration increased ~3-fold.
Comparator Or BaselineBaseline levels in healthy, biotin-replete individuals.
Quantified Difference200-250% increase over baseline upon induction of marginal biotin deficiency.
ConditionsHuman nutritional deficiency study; quantification by LC-MS/MS.[8][15]

For researchers and labs developing or running assays for nutritional status, this specific compound is required to ensure the accuracy and sensitivity needed to detect marginal deficiencies.

Primary Calibrant and Control Material for Newborn Screening Confirmatory (Second-Tier) Assays

Use as a certified reference material for the development, validation, and daily operation of LC-MS/MS methods designed to confirm elevated C5-OH results from initial newborn screens. Its use is critical for distinguishing 3-MCC deficiency from false positives caused by isobaric C5-acylcarnitines.[10][12]

Reference Standard in Clinical Diagnostics for Organic Acidemias

Employ as a quantitative standard in targeted metabolomics panels used to diagnose and monitor patients with suspected or confirmed 3-MCC deficiency, multiple carboxylase deficiency, or biotinidase deficiency.[1][6][9]

Critical Reagent for Research in Leucine Metabolism and Nutritional Science

Utilize in research settings to investigate the pathophysiology of leucine catabolism disorders and to serve as the benchmark analyte for studies validating new biomarkers of biotin status in various populations.[8][15]

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

261.15762283 Da

Monoisotopic Mass

261.15762283 Da

Heavy Atom Count

18

UNII

ZQ3YXM9EEA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 04-14-2024

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